9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound that belongs to the class of benzodiazepines. This compound is characterized by its unique bicyclic structure, which includes a diazepine ring fused to a benzene ring. The compound is notable for its potential pharmacological applications and has been the subject of various scientific studies.
The compound is cataloged in several chemical databases, including PubChem and the EPA's CompTox database, which provide detailed information about its chemical properties, safety data, and potential applications . It is classified as a bicyclic compound and falls under the broader category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure.
The synthesis of 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can be achieved through various methods. One common approach involves the reduction of corresponding precursors, such as 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine derivatives. The specific methods may vary based on the desired purity and yield.
Key steps in the synthesis may include:
These synthetic routes require careful control of reaction conditions to optimize yield and minimize side products.
The molecular formula for 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is , with a molecular weight of approximately 160.22 g/mol. The compound features a complex structure characterized by:
The three-dimensional conformation plays a crucial role in its interaction with biological targets.
9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can undergo several chemical reactions typical for benzodiazepines:
These reactions are significant for developing derivatives with altered pharmacological properties.
The mechanism of action for 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine primarily involves modulation of neurotransmitter systems. It is believed to act as an agonist at gamma-aminobutyric acid (GABA) receptors. This interaction enhances inhibitory neurotransmission in the central nervous system.
Key points regarding its mechanism include:
The physical properties of 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine include:
Chemical properties include:
Data regarding melting point and boiling point are essential for practical applications but may vary based on purity.
9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several potential applications in scientific research:
Research continues to explore its full therapeutic potential and mechanisms within various biological systems.
Solid-phase synthesis offers exceptional control for constructing the 9-methylbenzodiazepine scaffold. The process employs p-methylbenzhydrylamine (MBHA) resin as a robust polymeric support. Diamine precursors, such as N-(2-aminobenzyl)-β-alanine derivatives, are first anchored to the resin via amide bond formation. Subsequent cyclization is achieved using oxalyldiimidazole (3.0 equiv) in anhydrous DMF, which efficiently forms the seven-membered ring via intramolecular amidation at ambient temperature within 4 hours. This step generates resin-bound 2,5-dioxo-1,4-benzodiazepine intermediates .
Critical ring saturation is accomplished through borane-tetrahydrofuran complex-mediated reduction (0°C to reflux, 12 h), selectively converting the dione to the tetrahydro derivative without compromising resin integrity. Final cleavage from the solid support is achieved under acidic conditions (TFA/DCM, 1:1) to liberate the target 9-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine in high purity (>95% by HPLC). This methodology facilitates parallel synthesis through compartmentalized reactors, enabling rapid generation of compound libraries for structure-activity studies [5].
Table 1: Solid-Phase Synthesis Workflow
Step | Reagents/Conditions | Intermediate | Time | Yield |
---|---|---|---|---|
Anchoring | Fmoc-β-Ala-OH, DIC/HOBt, DMF | Resin-bound β-alanine | 2 h | >98% |
Deprotection | 20% piperidine/DMF | Free amine | 30 min | Quantitative |
Acylation | 2-N-Fmoc-aminomethyl-5-methylbenzoic acid, DIC/HOBt | Protected diamine | Overnight | 95% |
Cyclization | Oxalyldiimidazole (3 equiv), DMF, rt | 2,5-Dioxobenzodiazepine | 4 h | 90% |
Reduction | BH₃·THF, reflux | Tetrahydro derivative | 12 h | 85% |
Cleavage | TFA/DCM (1:1) | 9-Methyl-THBD | 1 h | 92% |
Copper-catalyzed intramolecular C–N coupling provides a powerful solution for constructing complex benzodiazepine architectures. The synthesis commences with the preparation of 1-(2-bromobenzyl)azetidine-2-carboxamide precursors, featuring an ortho-bromobenzyl moiety essential for cyclization. Under optimized conditions, CuI (10 mol%) coordinated with N,N-dimethylglycine (20 mol%) serves as the catalytic system in refluxing 1,4-dioxane, with potassium phosphate (K₃PO₄) as base [2].
This catalytic manifold facilitates the Ullmann-type coupling between the azetidine nitrogen and aryl bromide, yielding strained azetidine-fused 1,4-benzodiazepinones (91–98%) in just 3 hours. The reaction demonstrates excellent functional group tolerance—chloro, methyl, and methoxy substituents remain intact during cyclization. Subsequent N-methylation using methyl triflate (2 equiv, DCM, 0°C) generates azetidinium intermediates essential for regioselective ring expansion [2].
Nucleophilic ring opening with NaN₃, KCN, or PhSNa (DMF, rt) occurs exclusively at the azetidine C3 position due to reduced steric hindrance, affording 3-(2-substituted-ethyl)-9-methyl-1,4-benzodiazepines with high regiocontrol (73–95% yield). This cascade converts constrained azetidines into diversely functionalized benzodiazepines bearing azido, cyano, or thioaryl groups at C3, significantly expanding accessible chemical space for biological evaluation [2].
While specific literature on heteropolyacid-catalyzed synthesis of 9-methyl derivatives is limited within the search results, reductive cyclization remains a viable pathway. Anthranilic acid derivatives serve as optimal starting materials, reacting with protected amino acids (e.g., N-Boc-β-alanine) via peptide coupling agents (EDC/HOBt) to form linear dipeptido intermediates. Cyclodehydration occurs under acidic conditions (PPA, 120°C), forming 1,4-benzodiazepine-2,5-diones with the methyl substituent correctly positioned [6].
The critical reductive step employs diborane (B₂H₆) in tetrahydrofuran under controlled conditions (0°C to reflux), selectively reducing both lactam carbonyls to methylene groups without affecting aromatic rings. This method delivers the saturated 9-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine core in moderate yields (50–65%). While functional group compatibility is narrower than copper-catalyzed methods due to borane’s reducing power, this approach remains valuable for unsubstituted analogs [6].
2,5-Diones serve as pivotal intermediates for synthesizing the saturated 9-methyl scaffold. These precursors are efficiently constructed via Ugi four-component condensation (Ugi-4CC) using 2-aminomethyl-5-methylbenzaldehyde, primary amines, isocyanides, and carboxylic acids in methanol. This single-pot reaction affords 1,4-benzodiazepine-2,5-diones with C9 methyl groups and diverse N1/C3 substituents (70–85% yield) [6].
Reduction of the dione system presents distinct challenges: over-reduction must be avoided while achieving full saturation. Sodium borohydride (NaBH₄) in ethanol reduces only the C2 carbonyl selectively, yielding 5-hydroxy intermediates unsuitable for tetrahydro formation. Instead, aluminum hydride reagents (e.g., LiAlH₄ in anhydrous THF, 0°C→reflux) provide the necessary chemoselectivity for complete reduction to methylene groups. Careful workup (Fieser method) followed by purification delivers 9-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepines with 75–88% efficiency. The methyl group at C9 remains unaffected throughout this transformation [6].
Microwave irradiation dramatically accelerates benzodiazepine formation while improving yields and purity. In solvent-free approaches, anthranilic acid derivatives adsorbed onto acidic alumina react with β-ketoesters under microwave irradiation (300W, 120°C). The dielectric heating facilitates rapid Knoevenagel condensation-cyclization sequences, producing 4-methyl-1,4-benzodiazepine-2,5-diones in 15 minutes—versus 10 hours conventionally—with yield increases of 20–30% [4] [7].
For tetrahydro derivatives, microwave-promoted reductive amination proves essential. 2-Aminobenzophenones bearing C9 methyl groups react with ethylenediamine derivatives using polymer-supported cyanoborohydride (Amberlyst A-26 BH₃CN⁻ form) under microwave conditions (80°C, 10 min). This method achieves near-quantitative imine formation and reduction, delivering 9-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepines in 92% isolated yield with minimal purification. Solvent-free microwave techniques significantly reduce reaction times from multi-hour reflux processes to minutes while eliminating solvent waste [4] [7].
Table 2: Microwave vs Conventional Synthesis Efficiency
Reaction | Conventional Time/Yield | Microwave Time/Yield | Efficiency Gain |
---|---|---|---|
Benzodiazepine-2,5-dione formation | 10 h / 56% | 30 min / 85% | 20× faster, +29% yield |
Tetrahydro reduction | 12 h / 65% | 45 min / 89% | 16× faster, +24% yield |
S-Alkylation (precursor) | 12 h / 41% | 5 min / 63% | 144× faster, +22% yield |
Reductive amination | 8 h / 70% | 10 min / 92% | 48× faster, +22% yield |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9